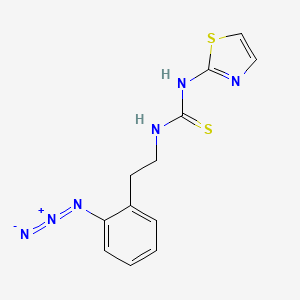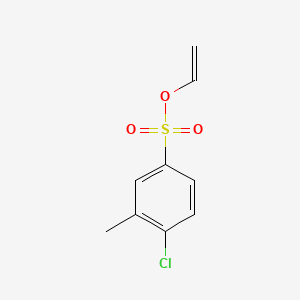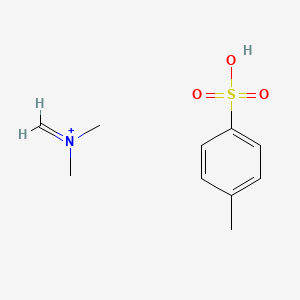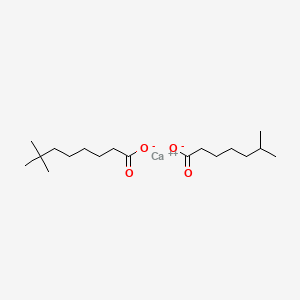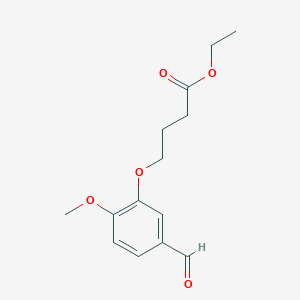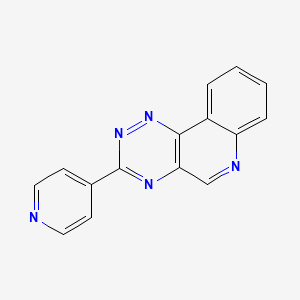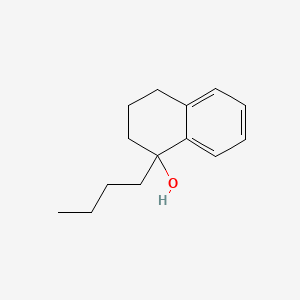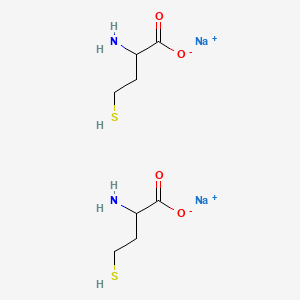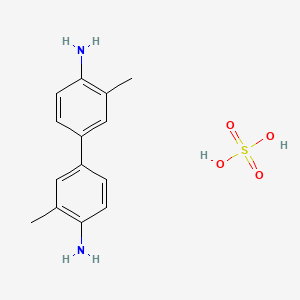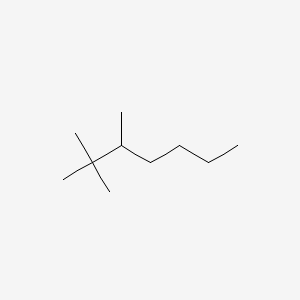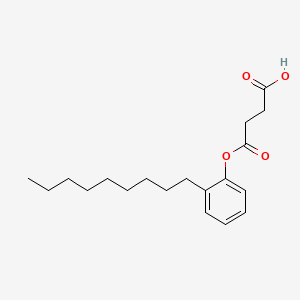
(Nonylphenyl) hydrogen succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Nonylphenyl) hydrogen succinate is an organic compound with the molecular formula C19H28O4 and a molecular weight of 320.42322 g/mol. It is also known by its IUPAC name, 4-(2-nonylphenoxy)-4-oxobutanoic acid. This compound is characterized by the presence of a nonylphenyl group attached to a succinic acid moiety, making it a derivative of succinic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Nonylphenyl) hydrogen succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation or chromatography techniques.
化学反应分析
Types of Reactions
(Nonylphenyl) hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Nonylphenyl succinic acid and nonylphenyl ketones.
Reduction: Nonylphenyl alcohols.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
(Nonylphenyl) hydrogen succinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
作用机制
The mechanism of action of (Nonylphenyl) hydrogen succinate involves its interaction with cellular membranes and proteins. The nonylphenyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This can lead to changes in membrane permeability and the activation of signaling pathways. Additionally, the succinate moiety can participate in metabolic processes, influencing cellular energy production .
相似化合物的比较
Similar Compounds
Nonylphenol: A precursor to (Nonylphenyl) hydrogen succinate, known for its use in the production of surfactants.
Succinic Acid: The parent compound, widely used in the synthesis of various derivatives.
Nonylphenyl Acetate: Another derivative of nonylphenol, used in similar applications
Uniqueness
This compound is unique due to its combination of a nonylphenyl group and a succinic acid moiety. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and reactivity, making it valuable in specific industrial and research applications .
属性
CAS 编号 |
93982-11-7 |
|---|---|
分子式 |
C19H28O4 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
4-(2-nonylphenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)23-19(22)15-14-18(20)21/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,20,21) |
InChI 键 |
UESQDUJDKXPQAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


